2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold in medicinal chemistry. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate typically involves the reaction of pyrrolidine-2,5-dione with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amide or ester derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the tert-butylphenyl group.
N-Phenylpyrrolidine-2,5-dione: Contains a phenyl group instead of the tert-butylphenyl group.
N-Benzoylpyrrolidine-2,5-dione: Contains a benzoyl group instead of the tert-butylphenyl group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is unique due to the presence of the tert-butylphenyl group, which enhances its stability and lipophilicity. This makes it more suitable for applications requiring high stability and membrane permeability compared to its simpler analogs .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)11-6-4-10(5-7-11)14(19)20-16-12(17)8-9-13(16)18/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGSBZURLICCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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